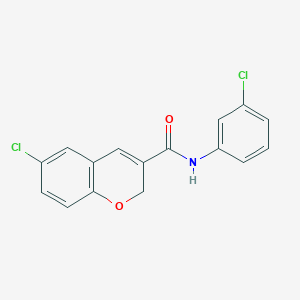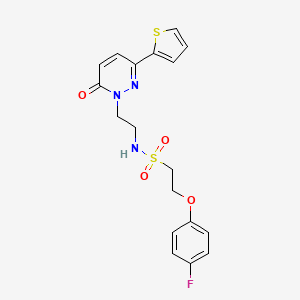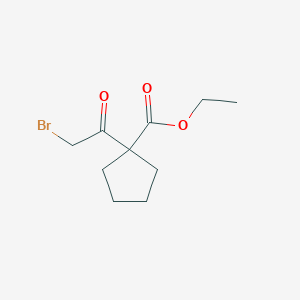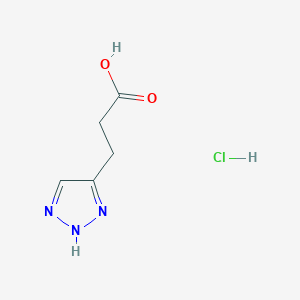
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of chloro and carboxamide groups in this compound enhances its potential for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 6-chloro-2H-chromene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 6-chloro-2H-chromene-3-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-chlorophenylamine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The chromene moiety can undergo oxidation to form corresponding chromone derivatives.
Reduction Reactions: The carboxamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted chromene derivatives.
Oxidation Reactions: Formation of chromone derivatives.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may scavenge free radicals, thereby exhibiting antioxidant effects.
相似化合物的比较
Similar Compounds
- 6-chloro-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)-2H-chromene-3-carboxamide
- 6-chloro-N-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
Uniqueness
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide is unique due to the presence of both chloro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. The specific substitution pattern on the chromene ring also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
属性
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-2-1-3-14(8-12)19-16(20)11-6-10-7-13(18)4-5-15(10)21-9-11/h1-8H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOFEYYGZWYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzo[d][1,3]dioxol-5-yl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2923857.png)

![3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2923859.png)

![4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2923865.png)
![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-5-carboxamide](/img/structure/B2923867.png)
![2,3-dimethyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2923869.png)
![4-[1-(phenylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B2923870.png)
![Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B2923871.png)
![5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2923872.png)


![4-butyl-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2923876.png)
